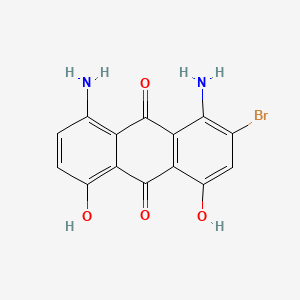

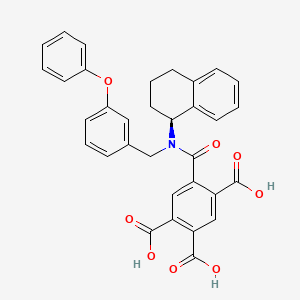

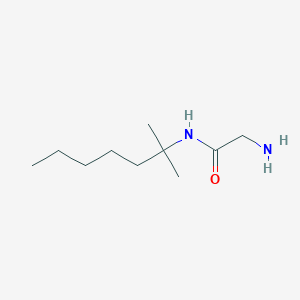

![molecular formula C23H24N4O B1664300 2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one CAS No. 948845-91-8](/img/structure/B1664300.png)

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

Vue d'ensemble

Description

ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).

Applications De Recherche Scientifique

Selective COX-2 Inhibition

The compound has been identified as a potent and selective COX-2 inhibitor. This characteristic is shared by similar compounds like ABT-963, indicating the potential for anti-inflammatory and analgesic effects without the gastric toxicity often associated with non-selective COX inhibitors. This property makes it a candidate for the treatment of conditions like arthritis, where pain management and inflammation reduction are crucial (Asif, 2016).

Role in Cytochrome P450 Isoform Inhibition

Compounds of this class can play a significant role in modulating the activity of various cytochrome P450 (CYP) isoforms. This is essential in the context of drug metabolism and potential drug-drug interactions, highlighting its significance in pharmacokinetics and the safety profiling of pharmaceuticals (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

The chemical structure of this compound provides a versatile backbone for the synthesis of various heterocyclic compounds. Such compounds have a wide range of pharmaceutical and industrial applications, demonstrating the importance of this compound in synthetic chemistry (Gomaa & Ali, 2020).

Mitochondrial Protection and Antioxidant Effects

Similar compounds exhibit significant antioxidant effects and provide mitochondrial protection. This aspect is crucial in the context of neurodegenerative diseases and conditions associated with oxidative stress, suggesting the therapeutic potential of this compound in such ailments (Choi et al., 2010).

Synthesis and Biological Activity of Pyridazine Analogues

Derivatives of pyridazine, to which this compound is related, exhibit a broad spectrum of biological activities. These include antitumor, antibacterial, analgesic, and diuretic activities, highlighting the therapeutic potential of such compounds in various medical fields (Wojcicka & Nowicka-Zuchowska, 2018).

Propriétés

Numéro CAS |

948845-91-8 |

|---|---|

Nom du produit |

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |

Formule moléculaire |

C23H24N4O |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |

InChI |

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |

Clé InChI |

GNIRITULTPTAQW-KNQAVFIVSA-N |

SMILES isomérique |

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

SMILES |

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

SMILES canonique |

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

Apparence |

Solid powder |

Autres numéros CAS |

948845-91-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

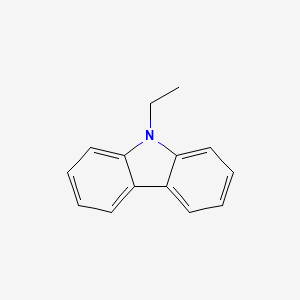

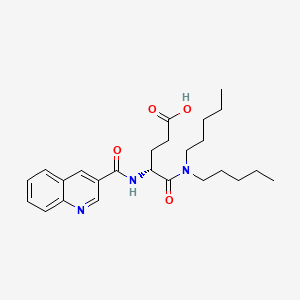

![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)

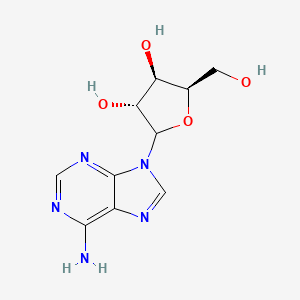

![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)

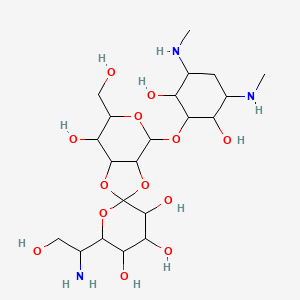

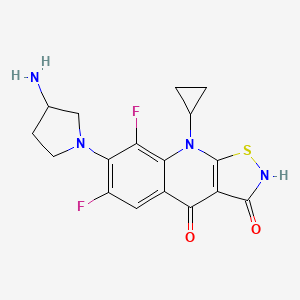

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)